N-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a benzodioxole ring, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a nitrile under basic conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced polymers.
Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: The compound might influence ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]PROPANAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]PROPANAMIDE: Contains a thiadiazole ring, which may confer different chemical properties.
Uniqueness
The presence of the oxadiazole ring in N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H19N3O6/c1-25-14-5-3-12(9-16(14)26-2)20-22-19(29-23-20)8-7-18(24)21-13-4-6-15-17(10-13)28-11-27-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24) |
InChI Key |
MYIVZHHKJJTUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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